3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-(4-methylphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-16-2-4-17(5-3-16)20-10-11-21(24-23-20)25-12-14-26(15-13-25)29(27,28)19-8-6-18(22)7-9-19/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEALUVLPQUDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester. For instance, reacting 1,4-diketones with hydrazine hydrate under reflux conditions can yield the pyridazine ring.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyridazine is treated with p-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction. The pyridazine derivative can be reacted with piperazine in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways. The sulfonyl group enables further functionalization, making it a versatile intermediate in organic synthesis.
Synthetic Routes:
- Formation of Pyridazine Core: Starting from suitable precursors through nucleophilic substitution.
- Piperazine Introduction: Achieved via nucleophilic substitution under basic conditions.
- Sulfonylation: Using sulfonyl chlorides in the presence of bases like triethylamine.
Biology
Biologically, the compound has been studied for its potential as a pharmacological agent. Its interactions with various enzymes and receptors suggest possible therapeutic applications.
Mechanism of Action:
The compound may exert its effects through inhibition or activation of specific pathways, particularly those involving enzymes related to inflammation and pain management.
Case Studies:
- Anti-inflammatory Activity: Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties, making them candidates for treating conditions like arthritis .
- Analgesic Effects: Some studies have shown that related pyridazine derivatives demonstrate potent analgesic effects, outperforming traditional pain relievers in certain tests .
Medicine
In medicinal chemistry, 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is being investigated for its therapeutic effects against various diseases.
Potential Therapeutic Uses:
- Pain Management: The compound's ability to inhibit specific pathways suggests it could be developed into a new class of analgesics.
- Anticancer Activity: Preliminary studies indicate that similar compounds may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms and efficacy.
Data Tables
Mechanism of Action
The mechanism of action of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the brain. The sulfonyl group can enhance the binding affinity and specificity of the compound, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
Sulfonyl vs. Halogen Substituents : The target compound’s sulfonyl group is more electron-withdrawing than the chloro or fluoro substituents in analogues, which may enhance receptor binding specificity or metabolic stability compared to halogenated derivatives .
Pyridazine vs. Pyridazinone: Unlike pyridazinone derivatives (e.g., in ), the target compound retains the pyridazine core, which is associated with varied bioactivity depending on substitution patterns .
Para-Tolyl vs. Aromatic Moieties : The para-tolyl group introduces steric bulk and lipophilicity, contrasting with smaller substituents like chlorophenyl or fluorophenyl, which may alter solubility or target interaction .
Yield and Purity Considerations :
Pharmacological Implications
- Enzyme Inhibition : The sulfonyl group in the target compound may enhance interactions with acetylcholinesterase’s catalytic anionic site (compared to chlorophenyl derivatives in ) .
- Antimicrobial Activity : Fluorophenyl analogues () show antiviral properties, suggesting that the target compound’s para-tolyl group could modulate similar activity through hydrophobic interactions .
- Cardiovascular Effects: The chlorophenoxypropyl derivative () demonstrates anti-platelet effects, implying that sulfonyl or aryl substitutions may fine-tune such activities .
Biological Activity
The compound 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with the reaction of piperazine derivatives with sulfonyl chlorides, specifically 4-chlorophenylsulfonyl chloride , under basic conditions to form the sulfonamide linkage.
- Formation of Pyridazine Ring : Subsequent cyclization reactions are performed to incorporate the pyridazine ring, often utilizing p-toluidine as a substituent to yield the final product.
This multi-step synthetic route ensures the introduction of both the sulfonamide group and the pyridazine framework, which are crucial for the biological activity of the compound.
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. For instance, a study evaluating various sulfonamide derivatives demonstrated that they possess effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication .
Anticancer Properties
The compound's structure suggests potential anticancer activity. In vitro studies have shown that similar piperazine derivatives can induce apoptosis in cancer cell lines through various pathways, including mitochondrial dysfunction and caspase activation. For example, derivatives with similar functional groups have been tested against breast and glioblastoma cell lines, showing promising cytotoxic effects .
Neuropharmacological Effects
There is also emerging evidence regarding the neuropharmacological effects of piperazine derivatives. Compounds like this compound may exhibit anxiolytic or antidepressant-like activities. This is supported by studies where similar piperazine-based compounds demonstrated significant activity in animal models of anxiety and depression .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of piperazine derivatives and evaluated their antimicrobial efficacy. Among these, compounds featuring a chlorophenylsulfonyl moiety exhibited IC50 values in the low micromolar range against several pathogens, including Staphylococcus aureus and Escherichia coli. The study highlighted that structural modifications could enhance potency and broaden the spectrum of activity .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, a related compound was tested against various cancer cell lines. The results indicated that it inhibited cell proliferation significantly at concentrations as low as 10 µM. Mechanistic studies suggested involvement of the mitochondrial pathway in inducing apoptosis, reinforcing the potential application of this class of compounds in cancer therapy .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
